molecular formula C8H6N2O B12529406 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine CAS No. 753021-63-5

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine

Katalognummer: B12529406
CAS-Nummer: 753021-63-5
Molekulargewicht: 146.15 g/mol
InChI-Schlüssel: AHAMOVXVPFIQFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine is a heterocyclic compound with a unique fused ring structure. It consists of an azetidine ring fused to an oxazole and pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-pyridinol with a suitable reagent to form the oxazole ring, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triphosgene or phosphorus oxychloride .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and recycling of solvents to minimize waste and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,2-a]indoles, while substitution reactions can produce various substituted derivatives of the parent compound .

Wissenschaftliche Forschungsanwendungen

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine can be compared with other similar heterocyclic compounds, such as:

Eigenschaften

CAS-Nummer

753021-63-5

Molekularformel

C8H6N2O

Molekulargewicht

146.15 g/mol

IUPAC-Name

10-oxa-3,9-diazatricyclo[6.3.0.03,6]undeca-1,4,6,8-tetraene

InChI

InChI=1S/C8H6N2O/c1-2-10-4-6-5-11-9-8(6)3-7(1)10/h1-4H,5H2

InChI-Schlüssel

AHAMOVXVPFIQFC-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CN3C=CC3=CC2=NO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.